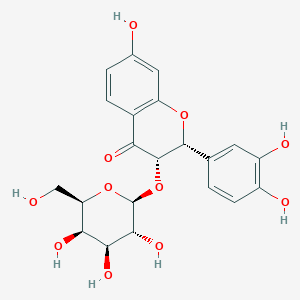

fustin 3-O-beta-D-galactoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

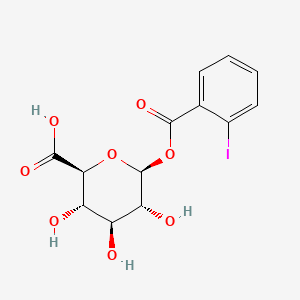

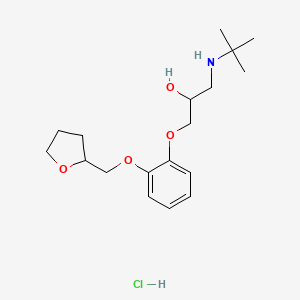

Fustin 3-O-beta-D-galactoside is a flavanone glycoside that consists of fustin attached to a beta-D-galactosyl moiety at position 3 via a glycosidic linkage. It is a beta-D-galactoside, a monosaccharide derivative, a member of 3'-hydroxyflavanones, a trihydroxyflavanone, a flavanone glycoside and a member of 4'-hydroxyflavanones. It derives from a fustin.

Wissenschaftliche Forschungsanwendungen

Enzymatic Interaction and Substrate Specificity

- β-Galactoside α-2-L-fucosyltransferase (FT3) Expression in Colon Adenocarcinoma: A study by Sun et al. (1995) found that the expression of β-galactoside α-2-L-fucosyltransferase, an enzyme associated with fucosylated lactoseries structures like Lewis b and H type 2, is significantly elevated in colon adenocarcinomas and tumor cell lines compared to normal colon mucosa.

- Substrate Specificity of Fucosyltransferases: A study by Lowary et al. (1994) explored the acceptor-substrate specificity of cloned α-(1→2) fucosyltransferase using structural analogues of octyl β-D-galactopyranoside. These substrates included modifications at different positions, revealing insights into the enzyme's specificity and potential inhibitor candidates.

Biosynthesis and Glycosylation

- Biosynthesis of Mammalian Glycoproteins: Research by Beyer et al. (1979) investigated the biosynthetic pathways for forming nonreducing terminal oligosaccharide sequences in mammalian glycoproteins. This study is significant in understanding the role of various glycosyltransferases, including β-galactoside α-1→2 fucosyltransferase, in glycoprotein synthesis.

Cancer Research

- GDP-L-fucose:β-D-galactoside 2'-fucosyltransferase in Serum: Dicioccio et al. (1980) developed a method for determining GDP-L-fucose:β-D-galactoside 2'-fucosyltransferase activity in human serum. This modified method could facilitate the study of α-2-L-fucosyltransferase, which might have implications in cancer research and diagnostics (Dicioccio, Barlow, & Matta, 1980).

Glycosyltransferase Inhibition

- Bisubstrate Analog Inhibitor for α(1----2)-fucosyltransferase: Palcic et al. (1989) synthesized a bisubstrate analog inhibitor for porcine submaxillary β-galactoside α(1----2)-fucosyltransferase, opening new avenues for specific glycosyltransferase inhibitors, crucial in various therapeutic and diagnostic applications (Palcic, Heerze, Srivastava, & Hindsgaul, 1989).

Imaging and Detection Techniques

- In Vivo Imaging of β-galactosidase Activity: A study by Tung et al. (2004) demonstrated a method for in vivo imaging of β-galactosidase activity using a far-red fluorescent switch. This technique could be pivotal in tracking gene expression and enzyme activity in live animals (Tung, Zeng, Shah, Kim, Schellingerhout, & Weissleder, 2004).

Glycosylation in Human Cervical Epithelium

- Characterization of Glycosyltransferases in Human Cervical Epithelium: Scudder and Chantler (1981) characterized a β-galactoside α-2-L-fucosyltransferase in the human cervical epithelium, contributing to our understanding of glycoprotein synthesis in this tissue (Scudder & Chantler, 1981).

Eigenschaften

Produktname |

fustin 3-O-beta-D-galactoside |

|---|---|

Molekularformel |

C21H22O11 |

Molekulargewicht |

450.4 g/mol |

IUPAC-Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O11/c22-7-14-16(27)17(28)18(29)21(31-14)32-20-15(26)10-3-2-9(23)6-13(10)30-19(20)8-1-4-11(24)12(25)5-8/h1-6,14,16-25,27-29H,7H2/t14-,16+,17+,18-,19-,20-,21+/m1/s1 |

InChI-Schlüssel |

QSWUCBJNTODEKO-PKOGLCCJSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1[C@@H]2[C@@H](C(=O)C3=C(O2)C=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Herkunft des Produkts |

United States |

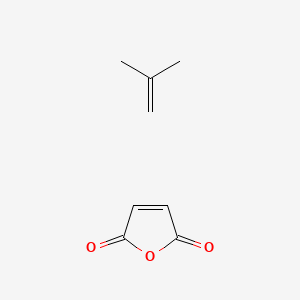

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

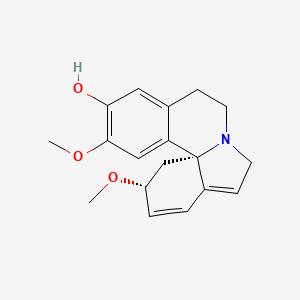

![6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1194142.png)